cis-Zeatin riboside monophosphate is primarily derived from plants, particularly in tissues exhibiting high cell division activity. It has been identified in various plant species, such as Zea mays (maize) and Arabidopsis thaliana, where it contributes to the regulation of growth and developmental processes. The biosynthesis of this compound involves complex metabolic pathways that convert adenine nucleotides into active cytokinin forms through the action of specific enzymes.
cis-Zeatin riboside monophosphate belongs to the class of cytokinins, which are further categorized based on their structure into various types, including cis- and trans- isomers. The classification is essential for understanding their distinct biological activities and mechanisms.
The synthesis of cis-zeatin riboside monophosphate can occur through two primary pathways: the de novo biosynthesis pathway and the tRNA-dependent pathway.
The key enzymes involved in the synthesis include:
The synthesis process often employs advanced techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for accurate identification and quantification .
The molecular structure of cis-zeatin riboside monophosphate consists of:
The molecular formula for cis-zeatin riboside monophosphate is , with a molecular weight of approximately 345.27 g/mol. Structural studies using NMR spectroscopy have provided insights into its conformation and interactions with biological receptors .
cis-Zeatin riboside monophosphate participates in various biochemical reactions:
The enzymatic reactions involving cis-zeatin riboside monophosphate are often mediated by specific enzymes like cytokinin oxidase/dehydrogenase, which regulate cytokinin levels in plant tissues by catalyzing their degradation .
The mechanism by which cis-zeatin riboside monophosphate exerts its effects involves:
Studies have shown that cis-zeatin-type cytokinins can modulate various physiological responses in plants, including root development under nutrient-limiting conditions .
Relevant analyses indicate that its stability and reactivity are influenced by environmental factors such as pH and temperature .
cis-Zeatin riboside monophosphate has several applications in scientific research:
Research continues to explore its broader implications in plant biology and potential applications in agriculture and medicine .
cis-Zeatin-type cytokinins (cZs) were historically overlooked due to their low activity in classical bioassays (e.g., tobacco callus growth) compared to trans-zeatin (tZ) [1] [7]. Early analytical limitations further impeded research: initial chromatographic methods failed to separate cis/trans isomers, leading to inaccurate quantifications of "total zeatin" [1]. The first identification of cis-zeatin riboside (cZR) in plant tRNA hydrolysates (Hall et al., 1967) suggested tRNA degradation as a source, but free cZ derivatives were later confirmed in diverse species using advanced techniques like GC-MS and tandem MS [1]. Classified as N⁶-(4-hydroxy-3-methylcis-2-butenyl)adenine derivatives, cZs include:
Table 1: Key Historical Milestones in cZ Research
Year | Discovery | Technique | Significance |
---|---|---|---|
1967 | cZR in tRNA | RNA hydrolysis | First identification of cZ derivatives |
1971 | Chemical synthesis of cZ | Organic synthesis | Enabled biological activity comparisons |
1978 | Free cZ in hop cones | GC-MS | Confirmed non-tRNA sources |
2002 | High-throughput cZ quantification | LC-MS/MS | Revealed cZ dominance in crops (rice, maize, chickpea) |
2011 | Phylogenetic survey across 150+ plant species | UPLC-MS | Demonstrated ubiquitous distribution in land plants |
cZRMP occupies a pivotal branch point in cytokinin metabolism with two primary biosynthetic origins:
Metabolic fates include:
In rice, tracer studies with ¹³C-labeled cZR showed >99% of metabolites retained the cis-configuration, disproving significant isomerization to tZ derivatives [3]. cZRMP pools correlate with stress responses (drought, pathogen attack) and developmental transitions (e.g., seed dormancy in legumes) [1] [7].
Table 2: Metabolic Flux of cZRMP in Plant Systems
Species | cZRMP Source | Major Fate | Physiological Context |
---|---|---|---|
Rice | tRNA degradation | LOG-mediated hydrolysis to cZ | Root growth inhibition |
Maize | De novo + tRNA | O-glucosylation | Shoot meristem maintenance |
Chickpea | Predominantly tRNA | Dephosphorylation to cZR | Seed development |
Arabidopsis | Minor tRNA contribution | Oxidation/degradation | Senescence regulation |
cZRMP and related cis-zeatins are evolutionarily conserved across green plants:
Phylogenetic analyses reveal:
Table 3: Evolutionary Conservation of cZ-Type Cytokinin Traits
Plant Group | cZRMP Abundance | LOG Clade | Functional Role |
---|---|---|---|
Charophyte algae | Low | Ancestral | iP/tZ precursor activation |
Bryophytes | High | I | Gametophyte development |
Lycophytes/Ferns | Variable | II, III | Sporophyte growth |
Monocots (e.g., rice) | Very high | IV, V | Panicle branching, stress response |
Eudicots (e.g., pea) | High in legumes | I, IV | Nodule organogenesis |
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